Lanosterol-D3 -

Lanosterol-D3

Catalog Number: EVT-13573659
CAS Number:
Molecular Formula: C30H50O
Molecular Weight: 429.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lanosterol is primarily derived from the mevalonate pathway, where it is synthesized from squalene through a series of enzymatic reactions. The initial step involves the condensation of two molecules of farnesyl pyrophosphate to form squalene, which is then converted to lanosterol via several intermediates including 2,3-oxidosqualene. This compound is found in various sources, including animal tissues and fungi, where it serves as a fundamental building block for sterols like cholesterol and ergosterol .

Classification

Lanosterol belongs to the class of organic compounds known as triterpenoids and sterols. It is characterized by its tetracyclic structure, which consists of four interconnected hydrocarbon rings. The compound can be classified under sterol lipids due to its hydroxyl group at position C-3 and its structural similarity to cholesterol .

Synthesis Analysis

Methods

The synthesis of lanosterol can be achieved through both biological and chemical methods. The biological synthesis occurs via the mevalonate pathway in living organisms, while chemical synthesis can be performed through various synthetic routes.

  1. Biosynthetic Pathway:
    • The pathway begins with the condensation of farnesyl pyrophosphate to form squalene.
    • Squalene undergoes oxidation to yield 2,3-oxidosqualene.
    • Finally, lanosterol synthase catalyzes the cyclization of 2,3-oxidosqualene into lanosterol .
  2. Chemical Synthesis:
    • Recent advancements have introduced photochemical methods that utilize photosensitizers to improve the yield and purity of lanosterol during synthesis from sterol precursors such as 7-dehydrocholesterol .

Technical Details

The enzymatic steps involved in the biosynthesis are tightly regulated and involve specific enzymes such as squalene synthase and lanosterol synthase. The efficiency of these enzymes can be influenced by various factors including substrate availability and cellular conditions.

Molecular Structure Analysis

Structure

Lanosterol has a complex molecular structure characterized by four fused rings (A-D) with multiple methyl groups attached. Its chemical formula is C30H50OC_{30}H_{50}O, with a molecular weight of approximately 426.717 g/mol .

Data

  • Molecular Formula: C30H50OC_{30}H_{50}O
  • Molecular Weight: 426.717 g/mol
  • CAS Number: 79-63-0
  • Hydrophobicity: Lanosterol is highly hydrophobic and practically insoluble in water .
Chemical Reactions Analysis

Reactions

Lanosterol undergoes various chemical transformations primarily in the context of cholesterol biosynthesis:

  1. Demethylation:
    • Lanosterol is subjected to demethylation by cytochrome P450 enzymes (CYP51), leading to the formation of cholesterol through several intermediates such as desmosterol.
  2. Branching Pathways:
    • The conversion of lanosterol can follow two main pathways: the Bloch pathway and the Kandutsch-Russell pathway, each leading to different cholesterol intermediates based on enzyme activity .

Technical Details

The reactions involving lanosterol are catalyzed by specific enzymes that ensure high specificity and efficiency in converting sterols into biologically active forms.

Mechanism of Action

Process

Lanosterol's mechanism of action primarily relates to its role in maintaining protein homeostasis. It has been shown to inhibit the aggregation of crystallin proteins in the eye lens, which is significant for preventing cataract formation .

Data

Research indicates that lanosterol may also have implications in neurodegenerative diseases due to its ability to dissolve protein aggregates associated with conditions like Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lanosterol typically appears as a white crystalline solid.
  • Solubility: It is hydrophobic and exhibits low solubility in water but can dissolve in organic solvents like ethanol and chloroform .
  • Stability: Lanosterol is stable under standard laboratory conditions but should be stored at low temperatures (-20°C) for prolonged shelf life .

Chemical Properties

  • Reactivity: Lanosterol can participate in various chemical reactions typical for sterols, including oxidation and reduction processes.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for sterols.
Applications

Scientific Uses

Lanosterol has garnered attention for its potential therapeutic applications:

  1. Cataract Treatment: Research is ongoing into its use as an additive in eye drops aimed at dissolving cataracts by preventing protein aggregation.
  2. Neurodegenerative Disease Research: Its properties may offer insights into treatments for diseases characterized by protein misfolding.
  3. Cholesterol Metabolism Studies: As a key intermediate in cholesterol synthesis, lanosterol serves as an important model compound for studying lipid metabolism and related disorders .
Biosynthetic Pathways and Enzymatic Regulation

Lanosterol Synthase (LSS) Catalytic Mechanisms in Sterol Biosynthesis

Lanosterol synthase (LSS) catalyzes the cyclization of S-2,3-epoxysqualene into lanosterol, the foundational tetracyclic structure of sterols. This enzymatic transformation involves a complex cascade of 20+ concerted chemical steps, initiated by Asp455-mediated epoxide protonation in the active site. This protonation triggers electrophilic ring opening, enabling successive cationic cyclizations that form lanosterol's characteristic A-B-C-D ring system [10]. The reaction proceeds through discrete carbocation intermediates, including the protosterol cation, with kinetic studies confirming non-concerted ring formation [10]. Eukaryotic LSS functions as an integral monotopic protein anchored to the endoplasmic reticulum membrane via a hydrophobic surface domain (~6% of total surface area), positioning it optimally for substrate access and product channeling [10].

Table 1: Enzymes in Early Cholesterol Biosynthesis Relevant to Lanosterol-D3 Studies

EnzymeReaction CatalyzedRegulatory Features
Acetyl-CoA acetyltransferaseConverts 2 acetyl-CoA → acetoacetyl-CoATissue-specific isoforms (ACAT1/2) [1]
HMG-CoA synthaseCondenses acetoacetyl-CoA + acetyl-CoA → HMG-CoAIrreversible reaction; cytosolic isoform dominant [1]
HMG-CoA reductaseReduces HMG-CoA → mevalonateRate-limiting step; ER membrane-embedded [1]
Lanosterol synthase (LSS)Cyclizes oxidosqualene → lanosterolMembrane-associated; substrate gating mechanism [10]

Deuterated lanosterol (lanosterol-D3) serves as a critical tracer for investigating LSS kinetics. Studies using isotopically labeled oxidosqualene analogs reveal that substrate conformation gating occurs via a constricted channel requiring protein flexibility for substrate entry [10]. Mutagenesis studies identify key residues (Cys456, Cys533) stabilizing the catalytic aspartate, while His146 and His234 facilitate transition-state stabilization. These structural insights explain the enzyme’s high exergonic efficiency (ΔG = -50 kJ/mol) in forming lanosterol’s four rings [10].

Genetic Modulation of Lanosterol-D3 Synthesis via SREBP2 Transcriptional Control

Sterol Regulatory Element-Binding Protein 2 (SREBP2) governs transcriptional regulation of the entire lanosterol biosynthetic pathway. SREBP2 activates all genes encoding the 12 enzymes converting acetyl-CoA to lanosterol, including LSS, through sterol-responsive elements (SREs) in their promoters [1] [6]. This master regulator exists as an ER membrane-bound precursor that undergoes proteolytic cleavage upon sterol depletion, releasing its transcriptionally active N-terminal domain into the nucleus [8].

Lanosterol-D3 pulse-chase experiments demonstrate that SREBP2 activity inversely correlates with cellular sterol levels. Epigenetic studies reveal SREBP2 transcription is suppressed by SIRT6-mediated histone deacetylation: SIRT6 recruits FOXO3 to the SREBF2 promoter, deacetylating histone H3 at lysines 9 and 56 (H3K9/K56ac), establishing transcriptionally repressive chromatin [8]. Hepatic SIRT6 knockout elevates SREBP2 expression by 3.2-fold and serum cholesterol by 22%, confirming this pathway’s physiological relevance [8].

Table 2: Coregulators of SREBP2 in Lanosterol Pathway Regulation

RegulatorMechanismEffect on Lanosterol Synthesis
SIRT6Histone H3K9/K56 deacetylation at SREBF2 locusRepresses transcription [8]
FOXO3Recruits SIRT6 to chromatinEnhances SREBP2 suppression [8]
SCAPEscorts SREBP2 precursor to GolgiEnables proteolytic activation [6]
INSIGRetains SREBP2-SCAP in ER under high sterolsBlocks proteolytic activation [1]

Notably, SREBP2 exhibits autoregulatory amplification – its mature form enhances its own transcription, creating a positive feedback loop during sterol depletion [6]. Lanosterol-D3 tracing confirms that SREBP2 depletion reduces lanosterol synthesis flux by >85% in hepatocytes, establishing its non-redundant role in pathway control [8].

Comparative Analysis of Cholesterol vs. Phytosterol Biosynthetic Divergence Post-Lanosterol-D3

Lanosterol marks the evolutionary divergence point between cholesterol biosynthesis in animals/fungi and phytosterol production in plants. While mammals process lanosterol to cholesterol via 19 enzymatic steps, plants predominantly utilize cycloartenol synthase (CAS) instead of LSS, yielding cycloartenol as the first cyclized intermediate [4] [7]. Notably, some eudicots (e.g., Euphorbia spp.) retain functional LSS homologs (~65% identity to CAS), indicating evolutionary plasticity in sterol ring formation [7].

Deuterium-labeled lanosterol-D3 tracer studies reveal distinct post-lanosterol modifications:

  • Cholesterol pathway: Lanosterol undergoes 14α-demethylation (catalyzed by CYP51), followed by Δ14-reduction, Δ8→Δ7 isomerization, and Δ5-desaturation to yield 7-dehydrocholesterol, the immediate cholesterol precursor [1] [5].
  • Phytosterol pathway: Cycloartenol is methylated at C24 by sterol methyltransferases (SMTs) to form 24-methylene cycloartanol. Subsequent demethylations and side-chain alkylations yield campesterol and β-sitosterol [4].

Table 3: Key Divergences in Sterol Biosynthesis After Lanosterol/Cycloartenol Formation

FeatureAnimal/Fungal PathwayPlant Pathway
Initial cyclization productLanosterol (LSS) [1]Cycloartenol (CAS) [4]
C24 modificationsNo alkylation; reduction to cholestane side chainSMT-mediated methylation → 24-alkylsterols [4]
Demethylation sequenceCYP51 targets C14 first [5]C4-demethylation precedes C14 removal
Branch regulationSREBP2 controls flux [8]SSR2 enzyme diverts cycloartenol to cholesterol precursors [4]

In plants producing steroidal saponins (e.g., Dioscorea transversa), lanosterol-D3 tracing identifies a cholesterol shunt pathway where cycloartenol is reduced by sterol side-chain reductase 2 (SSR2) at Δ24,25, yielding desmosterol analogs en route to cholesterol [4]. This pathway operates alongside phytosterol synthesis, demonstrating metabolic channeling specificity. Enzyme promiscuity exists in plants: CYP51 demethylates both phytosterol intermediates (e.g., obtusifoliol) and cholesterol precursors (e.g., 4-desmethyl-24,25-dihydrolanosterol) [4].

Properties

Product Name

Lanosterol-D3

IUPAC Name

(3S,5R,10S,13R,14R,17R)-2,2,3-trideuterio-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-5,6,7,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C30H50O

Molecular Weight

429.7 g/mol

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1/i16D2,26D

InChI Key

CAHGCLMLTWQZNJ-ACVOTKBQSA-N

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C

Isomeric SMILES

[2H][C@@]1(C(C[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)C)([2H])[2H])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.